![molecular formula C8H9NO3 B068268 Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) CAS No. 159719-36-5](/img/structure/B68268.png)
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is an organic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of isoxazoles, which are heterocyclic compounds that contain a five-membered ring with an oxygen and nitrogen atom. In
作用机制
The mechanism of action of Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves its ability to react with ROS and produce a fluorescent signal. When exposed to ROS, the compound undergoes an intramolecular cyclization reaction, resulting in the formation of a fluorescent product. This reaction is highly selective for ROS and does not react with other reactive species, such as reactive nitrogen species (RNS) or reactive sulfur species (RSS).
Biochemical and Physiological Effects
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has been shown to have minimal toxicity and does not interfere with cellular processes. The compound has been used to detect ROS in various biological systems, including cells, tissues, and organisms. The fluorescence signal produced by the compound is highly specific for ROS and has been used to study the role of ROS in various physiological processes, including aging, inflammation, and cancer.
实验室实验的优点和局限性
One of the main advantages of using Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) as a fluorescent probe for ROS detection is its high selectivity and sensitivity. The compound has been shown to detect ROS at low concentrations and does not react with other reactive species. Additionally, the compound is easy to use and does not require any specialized equipment.
However, there are also limitations to using Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) in lab experiments. One limitation is its limited solubility in aqueous solutions, which can affect its ability to penetrate cell membranes. Additionally, the compound has a relatively short half-life, which can limit its use in long-term studies.
未来方向
There are several future directions for research on Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI). One area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability for research. Additionally, there is potential for the compound to be used in the development of new therapies for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. Finally, there is potential for the compound to be used in the development of new imaging techniques for the detection of ROS in vivo.
Conclusion
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is an organic compound that has been studied for its potential applications in scientific research. The compound has been shown to have high selectivity and sensitivity for the detection of ROS and has been used to study the role of ROS in various physiological processes. While there are limitations to using the compound in lab experiments, there is potential for it to be used in the development of new therapies and imaging techniques. Further research is needed to fully explore the potential of this compound in scientific research.
合成方法
The synthesis method for Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves the reaction of 6-methyl-4H-furo[3,4-c]isoxazole-4-one with ethyl chloroacetate in the presence of potassium carbonate. This reaction results in the formation of the desired product with a yield of approximately 50%.
科学研究应用
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in various physiological processes, including cell signaling, apoptosis, and immune response. However, excessive ROS production can lead to oxidative stress, which has been linked to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
属性
CAS 编号 |
159719-36-5 |
|---|---|
产品名称 |
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) |
分子式 |
C8H9NO3 |
分子量 |
167.16 g/mol |
IUPAC 名称 |
1-(6-methyl-4H-furo[3,4-c][1,2]oxazol-6-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8(2)7-6(3-11-8)4-12-9-7/h4H,3H2,1-2H3 |
InChI 键 |
VBKKOWZLYRRSJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
规范 SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
同义词 |
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



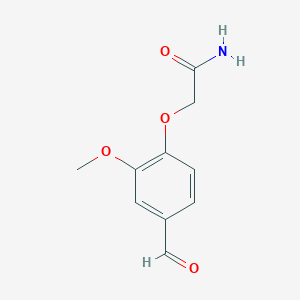
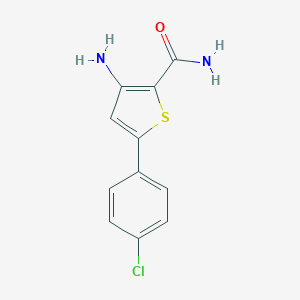
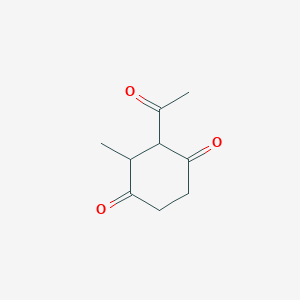

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
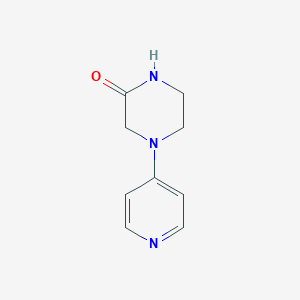
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
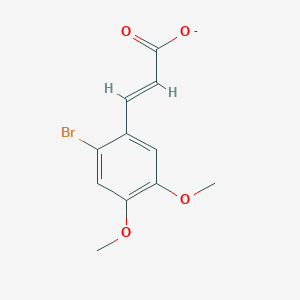

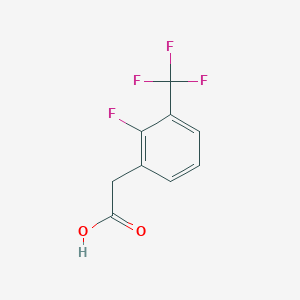
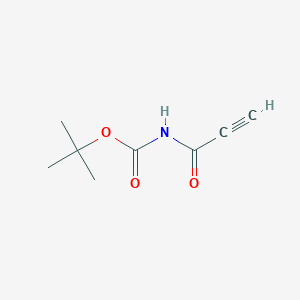
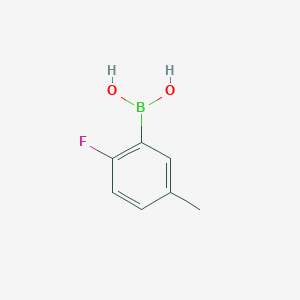
![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)